Time-Dependent Potency Gain: SID 26681509 vs. Its Own Baseline
SID 26681509 exhibits a pronounced time-dependent gain in potency against human cathepsin L, a feature not shared by rapidly reversible inhibitors. This slow-binding behavior means its inhibitory concentration drops from 56 nM upon immediate mixing to 1.0 nM after a 4-hour enzyme-inhibitor preincubation [1]. The underlying kinetic parameters—an association rate constant (kon) of 24,000 M⁻¹s⁻¹ and a dissociation rate constant (koff) of 2.2 × 10⁻⁵ s⁻¹, yielding a Ki of 0.89 nM—quantify this mechanism [1]. For researchers timing their compound addition, using the Ki of 0.89 nM is a more physiologically relevant benchmark for occupancy than the initial IC₅₀ value.
| Evidence Dimension | Cathepsin L Inhibitory Potency (preincubation vs no preincubation) |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 nM (4 h preincubation); Ki = 0.89 nM; kon = 24,000 M⁻¹s⁻¹; koff = 2.2 × 10⁻⁵ s⁻¹ |
| Comparator Or Baseline | SID 26681509 with no enzyme-inhibitor preincubation: IC₅₀ = 56 nM |
| Quantified Difference | 56-fold increase in potency (IC₅₀ shift from 56 nM to 1.0 nM) after 4 h preincubation |
| Conditions | In vitro assay using 1 µM Z-Phe-Arg-AMC substrate and 8.7 ng/ml human liver cathepsin L in 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5. |
Why This Matters
This time-dependent potency profile necessitates proper preincubation in experimental protocols; failing to account for this results in a 56-fold underestimation of its true inhibitory capacity.
- [1] Shah, P. P., et al., Molecular Pharmacology, 2008, 74(1), 34-41. DOI: 10.1124/mol.108.046219 View Source
